molecular formula C21H18O2 B12546454 1-[4-(Phenoxymethyl)phenyl]-2-phenylethan-1-one CAS No. 143886-47-9

1-[4-(Phenoxymethyl)phenyl]-2-phenylethan-1-one

Cat. No.: B12546454
CAS No.: 143886-47-9
M. Wt: 302.4 g/mol
InChI Key: WYMVZDBVOXWKHN-UHFFFAOYSA-N
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Description

1-[4-(Phenoxymethyl)phenyl]-2-phenylethan-1-one is an organic compound with the molecular formula C21H18O2 It is characterized by a phenoxymethyl group attached to a phenyl ring, which is further connected to a phenylethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Phenoxymethyl)phenyl]-2-phenylethan-1-one typically involves the reaction of 4-(phenoxymethyl)benzaldehyde with acetophenone under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Phenoxymethyl)phenyl]-2-phenylethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of secondary alcohols.

    Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Secondary alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-[4-

Properties

CAS No.

143886-47-9

Molecular Formula

C21H18O2

Molecular Weight

302.4 g/mol

IUPAC Name

1-[4-(phenoxymethyl)phenyl]-2-phenylethanone

InChI

InChI=1S/C21H18O2/c22-21(15-17-7-3-1-4-8-17)19-13-11-18(12-14-19)16-23-20-9-5-2-6-10-20/h1-14H,15-16H2

InChI Key

WYMVZDBVOXWKHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)COC3=CC=CC=C3

Origin of Product

United States

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